molecular formula C10H8N2O3 B8513306 3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione CAS No. 148012-91-3

3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione

Cat. No.: B8513306
CAS No.: 148012-91-3
M. Wt: 204.18 g/mol
InChI Key: JTCLEBHIRPLRIO-UHFFFAOYSA-N
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Description

3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

148012-91-3

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione

InChI

InChI=1S/C10H8N2O3/c13-9-8-5-15-10(14)12(8)7-4-2-1-3-6(7)11-9/h1-4,8H,5H2,(H,11,13)

InChI Key

JTCLEBHIRPLRIO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC3=CC=CC=C3N2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-hydroxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 286, 1.35 g), 1.00 g of carbonyldiimidazole, and 30 ml of THF are added 1.64 ml of triethylamine. The reaction is stirred at 20°-25° for 6 hr, then at 80° for 18 hr, at which time an additional 0.11 g carbonyldiimidazole are added. Heating is continued for another 6 hr, at which time the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between methylene chloride and water, the organic layers are dried over sodium sulfate and concentrated. The residue is crystallized from methanol/dichloromethane to give the title compound, mp 230°-231°; MS (m/z) at 204; NMR (CDCl3) 4.60, 4.78, 6.93, 7.19, 7.82 and 8.48 δ.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

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